3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1358438-23-9 |
|---|---|
Molecular Formula |
C23H15BrN4O3 |
Molecular Weight |
475.302 |
IUPAC Name |
3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O3/c24-17-8-4-7-15(11-17)20-26-21(31-27-20)16-9-10-18-19(12-16)25-23(30)28(22(18)29)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,30) |
InChI Key |
HFQCRBJNQAFGCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Bromination: The bromophenyl group can be introduced through bromination reactions using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes substitution reactions primarily at the bromine atom in the 3-bromophenyl group and the benzyl substituent.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Amines (e.g., NH₂R), polar aprotic solvents (DMF/DMSO), elevated temperatures | Substituted oxadiazole derivatives (e.g., amino- or alkyl-substituted phenyl groups) |
| Electrophilic Substitution | Nitration (HNO₃, H₂SO₄), halogenation (Cl₂, Br₂) | Nitro- or halogen-substituted phenyl derivatives |
These reactions modify the compound’s electronic properties and lipophilicity, influencing its pharmacokinetic behavior.
Coupling Reactions
The compound participates in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Aryl boronic acids, Pd(0) catalysts (e.g., PdCl₂(PPh₃)₂), aqueous Na₂CO₃ | Biaryl derivatives (e.g., extended aromatic systems) |
| Heck Reaction | Alkenes, Pd(II) catalysts (e.g., Pd(OAc)₂), LiCl, refluxing THF | Alkene-conjugated derivatives |
These methods enable functionalization of the oxadiazole or quinazoline cores for structure-activity relationship (SAR) studies.
Hydrolysis Reactions
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring cleavage.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl, refluxing aqueous solution | Amide derivatives (cleavage of oxadiazole to amide) |
| Basic Hydrolysis | NaOH, aqueous ethanol | Ketone or carboxylic acid derivatives |
Hydrolysis products demonstrate altered biological activity profiles, including reduced antimicrobial potency compared to the parent compound .
Alkylation and Acylation
The benzyl group and quinazoline core can undergo alkylation or acylation to modify lipophilicity and target interactions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF | Alkylated benzyl derivatives |
| Acylation | Acyl chlorides (e.g., AcCl), pyridine, DMAP | Acylated quinazoline derivatives |
These modifications enhance membrane permeability and target binding affinity.
Reduction and Oxidation
The compound’s aromatic rings and functional groups participate in redox reactions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, THF | Hydrogenated aromatic rings |
| Oxidation | KMnO₄, acidic conditions | Oxidized oxadiazole derivatives |
Redox reactions alter the compound’s redox state and electronic interactions with biological targets.
Key Research Findings
-
Structural Stability : The oxadiazole ring is highly stable under normal conditions but susceptible to hydrolysis under acidic/basic environments.
-
Regioselectivity : Substitution reactions at the bromophenyl group show preference for para-positions due to steric and electronic factors.
-
Biological Impact : Modified derivatives exhibit varied antimicrobial and anticancer activities, with hydrolyzed products showing reduced potency .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study on related quinazoline derivatives demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. The incorporation of the oxadiazole ring in this compound suggests enhanced potency against bacterial strains, making it a candidate for developing new antimicrobial agents .
Case Study:
A series of quinazoline derivatives were synthesized and evaluated for their antibacterial activity. Compounds similar to 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione showed promising results against resistant bacterial strains, indicating potential for therapeutic applications in treating infections .
Anticancer Potential
The quinazoline family is known for its anticancer activities due to its ability to inhibit various kinases involved in cancer progression. The unique structure of this compound may allow it to interact with specific molecular targets in cancer cells.
Research Findings:
Studies have indicated that quinazoline derivatives can act as inhibitors of DNA topoisomerase IV and bacterial gyrase—key enzymes involved in DNA replication. This mechanism suggests that compounds like this compound could be developed as novel anticancer agents .
Organic Electronics
The unique electronic properties of compounds containing oxadiazole rings make them suitable for applications in organic electronics. Their ability to form stable thin films can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Potential Use Cases:
Research into the electronic properties of similar compounds has shown their effectiveness in enhancing the efficiency of OLEDs due to improved charge transport characteristics. The incorporation of brominated phenyl groups can also influence the electronic behavior of these materials.
Summary of Applications
The diverse applications of this compound highlight its potential as a multifunctional compound:
| Application Area | Potential Benefits |
|---|---|
| Antimicrobial | Moderate activity against resistant bacteria |
| Anticancer | Inhibition of key enzymes involved in cancer |
| Organic Electronics | Enhanced efficiency in OLEDs and photovoltaics |
Mechanism of Action
The mechanism of action of “3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-anilinoquinazolines: Known for their kinase inhibitory activity.
2,4-diaminoquinazolines: Studied for their antimicrobial properties.
Oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
“3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” is unique due to the combination of the quinazoline core with the oxadiazole ring and the bromophenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound—comprising a quinazoline core and an oxadiazole ring—suggest diverse mechanisms of action that warrant further investigation.
| Property | Value |
|---|---|
| CAS Number | 1358438-23-9 |
| Molecular Formula | C23H15BrN4O3 |
| Molecular Weight | 475.302 g/mol |
| IUPAC Name | 3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
| InChI Key | HFQCRBJNQAFGCE-UHFFFAOYSA-N |
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study involving related quinazoline compounds revealed that many derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria. Notably, compounds containing oxadiazole rings have been highlighted for their enhanced potency against bacterial strains.
Case Study: Antimicrobial Evaluation
In a comparative study of various quinazoline derivatives:
- Compound 13 exhibited inhibition zones of up to 15 mm against Escherichia coli, with a minimum inhibitory concentration (MIC) of 65 mg/mL.
- Compound 15 showed moderate activity against Staphylococcus aureus with inhibition zones ranging from 10–12 mm and MIC values between 75 and 80 mg/mL .
Anticancer Properties
Quinazoline derivatives have also been investigated for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. The incorporation of oxadiazole moieties appears to enhance the anticancer activity of these compounds.
The proposed mechanisms through which these compounds exert their biological effects include:
- Enzyme Inhibition: Binding to active sites of enzymes involved in DNA replication.
- Receptor Modulation: Acting as antagonists or agonists at specific cellular receptors.
- Cellular Interference: Disrupting processes such as protein synthesis and cell cycle progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications at specific positions on the quinazoline ring can significantly influence biological activity. For instance:
- The presence of bromophenyl and oxadiazole groups has been associated with increased potency against microbial strains.
Comparative Analysis with Similar Compounds
| Compound Type | Notable Activities |
|---|---|
| 4-anilinoquinazolines | Kinase inhibitors |
| 2,4-diaminoquinazolines | Antimicrobial agents |
| Oxadiazole derivatives | Diverse biological activities including anticancer properties |
The unique combination of the quinazoline core with oxadiazole rings and bromophenyl groups in this compound may confer distinct biological properties that are not fully explored yet.
Q & A
Q. What are the optimal synthetic routes for preparing 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4-dione?
- Methodological Answer : The synthesis involves two key steps: (1) constructing the quinazoline-2,4-dione core and (2) introducing the 3-bromophenyl-oxadiazole substituent. For the quinazoline core, cyclization of substituted anthranilic acid derivatives with urea or triphosgene under reflux in acetic acid is common. The oxadiazole moiety can be synthesized via cyclocondensation of amidoximes with activated carbonyl groups (e.g., 3-bromophenyl carboxylic acid derivatives) using dehydrating agents like POCl₃ or DCC. Finally, coupling the oxadiazole intermediate to the quinazoline core via Suzuki-Miyaura or nucleophilic aromatic substitution is recommended. Critical steps include anhydrous conditions and purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions. For example, the quinazoline-dione protons (NH) appear as broad singlets near δ 10–12 ppm, while the benzyl group’s aromatic protons resonate as multiplets in δ 7.2–7.5 ppm. The oxadiazole’s protons are absent (non-protonated), but its carbons appear at ~165–170 ppm.
- IR : Look for carbonyl stretches (C=O) at ~1680–1720 cm (quinazoline-dione) and C=N stretches (oxadiazole) at ~1600 cm.
- X-ray Crystallography : Resolve ambiguity in substituent orientation, particularly the oxadiazole-phenyl linkage, by analyzing dihedral angles and hydrogen-bonding patterns .
Advanced Research Questions
Q. How does the 3-bromophenyl-oxadiazole substituent influence biological activity compared to other substituents?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., bromine) on the phenyl ring enhance stability and binding affinity to hydrophobic enzyme pockets. For example, in quinazoline derivatives, 3-bromo substitution improves antifungal activity by 2–3-fold compared to unsubstituted analogs. Computational docking (e.g., AutoDock Vina) can simulate interactions with targets like PARP-1 or fungal CYP51, highlighting the bromine’s role in π-π stacking or halogen bonding. Compare with fluoro or methoxy analogs to assess electronic vs. steric effects .
Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use software like Schrödinger Maestro or GROMACS to dock the compound into PARP-1’s catalytic domain (PDB: 7KKW). Parameterize the bromophenyl-oxadiazole group with AM1-BCC charges.
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Monitor RMSD and hydrogen-bond occupancy between the oxadiazole’s nitrogen atoms and target residues (e.g., Gly863, Ser904).
- Free Energy Calculations : Apply MM/GBSA to estimate ΔG and rank derivatives. Validate with in vitro enzyme assays (e.g., PARP-1 inhibition IC) .
Q. How can researchers resolve contradictions in reported bioactivity data for quinazoline derivatives?
- Methodological Answer :
- Meta-Analysis : Collate data from multiple studies (e.g., antimicrobial IC, cytotoxicity) and normalize using Z-score or log-transformed values.
- Experimental Replication : Test the compound under standardized conditions (e.g., Mueller-Hinton agar for antibacterial assays, 48-h incubation).
- SAR Refinement : Use machine learning (e.g., Random Forest) to identify confounding variables (e.g., solvent polarity, substituent logP). For instance, hydrophilic substituents may reduce membrane permeability, falsely lowering activity in lipophilic models .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
